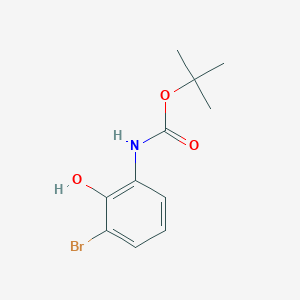![molecular formula C12H8ClNO3S B8745990 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-2-carbonyl amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The acylated product is then subjected to liquid alkali hydrolysis to yield the desired thiophene derivative.
Amidation: The final step involves the reaction of the thiophene derivative with 2-chloro-5-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The thiophene ring and the carbonyl amide group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Shares the thiophene and chloro functionalities but lacks the benzoic acid core.
2-Chlorothiophene: A simpler structure with only the thiophene and chloro groups.
Uniqueness
2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is unique due to its combination of a benzoic acid core with a thiophene-2-carbonyl amide, which imparts specific chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C12H8ClNO3S |
|---|---|
Molekulargewicht |
281.72 g/mol |
IUPAC-Name |
2-chloro-5-(thiophene-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RSPJXDGGWHGCFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carbaldehyde](/img/structure/B8745928.png)


![Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-](/img/structure/B8745941.png)

![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)






